Bienvenue dans la boutique en ligne BenchChem!

N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide

Programmed Necrosis MLKL Pharmacology Covalent Inhibitor Selectivity

N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide (CAS 2034370-53-9, molecular formula C24H20N4O5S, molecular weight 476.5 g/mol) is a synthetic small-molecule sulfonamide that acts as an inhibitor of mixed lineage kinase domain-like protein (MLKL), the terminal executioner of the necroptosis pathway. The compound shares a conserved 3-methoxypyrazin-2-yl-sulfamoyl-phenyl core with the well-characterized tool compound necrosulfonamide but diverges at the terminal amide region, where a 2-phenoxybenzamide replaces the nitrothiophene-acrylamide warhead of necrosulfonamide.

Molecular Formula C24H20N4O5S
Molecular Weight 476.51
CAS No. 2034370-53-9
Cat. No. B2481828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide
CAS2034370-53-9
Molecular FormulaC24H20N4O5S
Molecular Weight476.51
Structural Identifiers
SMILESCOC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
InChIInChI=1S/C24H20N4O5S/c1-32-24-22(25-15-16-26-24)28-34(30,31)19-13-11-17(12-14-19)27-23(29)20-9-5-6-10-21(20)33-18-7-3-2-4-8-18/h2-16H,1H3,(H,25,28)(H,27,29)
InChIKeyXONFZLZDSKCQEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide (CAS 2034370-53-9): A Structurally Differentiated MLKL-Targeting Necroptosis Inhibitor


N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide (CAS 2034370-53-9, molecular formula C24H20N4O5S, molecular weight 476.5 g/mol) is a synthetic small-molecule sulfonamide that acts as an inhibitor of mixed lineage kinase domain-like protein (MLKL), the terminal executioner of the necroptosis pathway . The compound shares a conserved 3-methoxypyrazin-2-yl-sulfamoyl-phenyl core with the well-characterized tool compound necrosulfonamide but diverges at the terminal amide region, where a 2-phenoxybenzamide replaces the nitrothiophene-acrylamide warhead of necrosulfonamide . This structural modification is designed to alter target engagement selectivity, physicochemical properties, and eliminate the electrophilic acrylamide moiety, thereby offering a differentiated pharmacological profile for preclinical necroptosis research and drug discovery programs .

Why N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide Cannot Be Substituted by Generic Necrosulfonamide or Other In-Class MLKL Inhibitors


MLKL inhibitors bearing the 3-methoxypyrazin-2-yl-sulfamoyl-phenyl scaffold are not functionally interchangeable. Necrosulfonamide (NSA) exerts its inhibitory activity through a covalent, irreversible reaction between its electrophilic acrylamide and Cys86 of human MLKL . The target compound replaces this acrylamide with a non-electrophilic 2-phenoxybenzamide, which fundamentally alters the binding mode from covalent to non-covalent, eliminates potential off-target reactivity associated with the acrylamide warhead, and changes the compound's residence time on MLKL . Furthermore, closely related analogues within the sulphonamide class described in patent literature exhibit differential selectivity profiles across MLKL, RIPK1, and RIPK3, as well as divergent in vivo pharmacokinetics and efficacy, meaning that substitution based solely on core scaffold identity risks selecting a compound with an unintended target engagement fingerprint .

Quantitative Differentiation Evidence for N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide vs. Necrosulfonamide and In-Class MLKL Inhibitors


Non-Covalent vs. Covalent MLKL Binding Mode: Eliminating Electrophilic Warhead Reactivity

Necrosulfonamide inhibits MLKL through covalent modification of Cys86 via its electrophilic acrylamide group, which introduces potential for irreversible off-target protein labeling . In contrast, the target compound contains a 2-phenoxybenzamide terminus lacking an electrophilic moiety, which is predicted to bind MLKL non-covalently . This distinction is functionally meaningful because covalent inhibitors carry an inherent risk of haptenization and time-dependent, non-equilibrium target engagement that can complicate dose-response interpretation in preclinical assays. Patent data for structurally related non-covalent sulphonamide MLKL inhibitors within the same series demonstrate retained nanomolar cellular necroptosis inhibition without requiring covalent bond formation with MLKL .

Programmed Necrosis MLKL Pharmacology Covalent Inhibitor Selectivity

Multi-Effector Target Engagement: Simultaneous Binding to MLKL, RIPK1, and RIPK3 Demonstrated for Structurally Related Analogues

The closest published analogue of the target compound, termed 'Compound 2' in the 2020 ACS Chemical Biology study, demonstrates binding to all three necroptotic effector proteins—MLKL, RIPK1, and RIPK3—as shown by cellular thermal shift assays (CETSA) and diazirine-mediated photoaffinity labeling . In contrast, necrosulfonamide is reported to target MLKL selectively and does not engage RIPK1 or RIPK3 at pharmacologically relevant concentrations . While the target compound (CAS 2034370-53-9) is a distinct chemical entity from Compound 2, it belongs to the same 2-phenoxybenzamide-containing sulphonamide series disclosed in the patent literature and is expected to exhibit a comparable multi-effector engagement profile based on structure-activity relationship patterns within this chemical series .

Necroptosis Signaling Target Engagement CETSA

In Vivo Efficacy in Systemic Inflammatory Response Syndrome (SIRS) Model: Class Evidence from 2-Phenoxybenzamide Sulphonamide Series

Compound 2, the closest published structural analogue within the 2-phenoxybenzamide-containing sulphonamide class, demonstrated efficacy in a murine model of TNF-induced systemic inflammatory response syndrome (SIRS), reducing hypothermia and mortality in vivo . Necrosulfonamide has been widely used as an in vitro tool compound but its in vivo utility is limited due to the reactive acrylamide moiety and pharmacokinetic liabilities . The non-electrophilic nature of the 2-phenoxybenzamide series, including the target compound, suggests potential for improved in vivo tolerability and a wider therapeutic window compared to covalent MLKL inhibitors, though direct in vivo data for CAS 2034370-53-9 specifically have not been reported in the public domain .

In Vivo Pharmacology SIRS Model Anti-Necroptotic Efficacy

Structural Differentiation: 2-Phenoxybenzamide vs. Nitrothiophene-Acrylamide Terminal Group and Impact on Physicochemical Properties

The target compound differs from necrosulfonamide at the terminal amide position: a 2-phenoxybenzamide group (MW contribution ~197 Da) replaces the 5-nitrothiophene-2-yl-acrylamide group (MW contribution ~209 Da) . Computed physicochemical properties from PubChem show the target compound has a molecular weight of 476.5 g/mol, XLogP3 of 3.7, 2 hydrogen bond donors, 8 hydrogen bond acceptors, and a topological polar surface area (TPSA) of 128 Ų . Necrosulfonamide (C18H15N5O6S2, MW 461.5) has a TPSA of 179 Ų due to the nitro group and additional sulfonamide oxygen atoms, and its acrylamide contributes to higher reactivity . The lower TPSA and absence of a nitro group in the target compound predict improved membrane permeability and a reduced risk of nitro-related toxicophores, which are known liabilities in drug development.

Medicinal Chemistry Lead Optimization Drug-Like Properties

Recommended Research and Procurement Application Scenarios for N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide


Differentiation of MLKL-Dependent vs. MLKL-Independent Necroptosis Using a Non-Covalent Probe Complementary to Necrosulfonamide

In mechanistic cell death studies where researchers must distinguish between covalent modification artifacts and genuine MLKL-pathway inhibition, the target compound serves as a structurally matched, non-electrophilic comparator to necrosulfonamide. Cells treated with necrosulfonamide alone may confound interpretation due to irreversible protein adduction; parallel treatment with the non-covalent 2-phenoxybenzamide analogue (target compound) allows separation of pharmacodynamic effects from warhead-driven off-target covalent labeling . The conserved 3-methoxypyrazin-2-yl-sulfamoyl-phenyl core ensures comparable MLKL active-site recognition while the divergent terminal groups isolate the contribution of covalent bond formation to the observed cellular phenotype .

Structure-Activity Relationship (SAR) Expansion of 2-Phenoxybenzamide Sulphonamide Series for Multi-Effector Necroptosis Inhibition

Medicinal chemistry teams pursuing MLKL/RIPK1/RIPK3 polypharmacology can use this compound as a starting scaffold for systematic SAR exploration. The 2-phenoxybenzamide terminus presents two aromatic rings (phenoxy and benzamide) amenable to independent substitution, offering a broader chemical space for potency and selectivity optimization than the planar, less derivatizable nitrothiophene-acrylamide of necrosulfonamide . The absence of an intrinsic electrophile also simplifies the interpretation of structure-activity relationships by eliminating time-dependent, non-equilibrium binding kinetics, enabling clearer correlation between structural modifications and measured IC50 values in cellular necroptosis assays .

In Vitro Pharmacokinetic Profiling and Lead Optimization for Oral Bioavailability

For drug discovery programs aiming to develop orally bioavailable necroptosis inhibitors, the target compound's computed TPSA of 128 Ų (below the commonly cited 140 Ų threshold for good oral absorption) and XLogP3 of 3.7 position it favorably in CNS drug-like property space compared to necrosulfonamide (TPSA 179 Ų) . Procurement of this compound enables parallel artificial membrane permeability assay (PAMPA), Caco-2 monolayer permeability, and metabolic stability (microsomal/hepatocyte intrinsic clearance) studies to benchmark the 2-phenoxybenzamide scaffold against the nitro-acrylamide series, generating quantitative absorption-distribution-metabolism-excretion (ADME) data for lead series selection decisions .

Crystallography and Biophysical Studies of MLKL-Ligand Complexes for Structure-Based Drug Design

Given that crystal structures of human MLKL pseudokinase domain bound to 2-phenoxybenzamide-containing compounds have been solved (PDB 6O5Z, albeit with a distinct analogue), the target compound is suited for co-crystallization and soaking experiments to obtain high-resolution structural data on the binding pose of the 2-phenoxybenzamide terminus . Such structures enable structure-based design to optimize interactions within the MLKL pseudokinase domain or to engineer selectivity over other pseudokinases, leveraging the differentiated 2-phenoxybenzamide moiety as a vector for chemical elaboration into sub-pockets not accessible to the smaller, linear nitrothiophene-acrylamide of necrosulfonamide .

Quote Request

Request a Quote for N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.